molecular formula C23H30N4O7S B3255340 Boc-thioU(PMB)-OH CAS No. 253438-99-2

Boc-thioU(PMB)-OH

Cat. No.: B3255340
CAS No.: 253438-99-2
M. Wt: 506.6 g/mol
InChI Key: HDKCTBBIWSKCEV-UHFFFAOYSA-N
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Description

Boc-thioU(PMB)-OH, also known as N-tert-butoxycarbonyl-thiourea, is a compound widely used in organic synthesis. It is characterized by the presence of a thiourea group, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-thioU(PMB)-OH typically involves the reaction of thiourea with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Thiourea+tert-butoxycarbonyl chlorideThis compound\text{Thiourea} + \text{tert-butoxycarbonyl chloride} \rightarrow \text{this compound} Thiourea+tert-butoxycarbonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-thioU(PMB)-OH undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can yield amines.

    Substitution: The Boc group can be selectively removed under acidic conditions to expose the thiourea group for further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Deprotected thiourea derivatives.

Scientific Research Applications

Boc-thioU(PMB)-OH is used in various scientific research applications, including:

    Chemistry: It is employed in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-thioU(PMB)-OH involves the selective protection and deprotection of functional groups. The Boc group provides steric hindrance, protecting the thiourea group from unwanted reactions. Under acidic conditions, the Boc group is removed, exposing the thiourea group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-urea: Similar in structure but lacks the sulfur atom present in thiourea.

    N-tert-butoxycarbonyl-thioamide: Contains a thioamide group instead of a thiourea group.

Uniqueness

Boc-thioU(PMB)-OH is unique due to its combination of a Boc-protected thiourea group. This combination allows for selective protection and deprotection, making it highly valuable in complex organic synthesis. The presence of the sulfur atom in the thiourea group also imparts distinct reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[2-[2-[(4-methoxyphenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O7S/c1-23(2,3)34-22(32)24-10-12-26(14-20(30)31)19(29)13-27-11-9-18(28)25-21(27)35-15-16-5-7-17(33-4)8-6-16/h5-9,11H,10,12-15H2,1-4H3,(H,24,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCTBBIWSKCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=O)N=C1SCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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